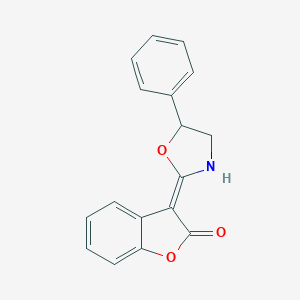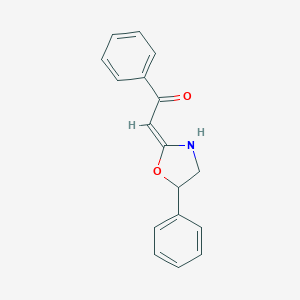![molecular formula C17H16O2 B230521 Methyl 4-[2-(4-methylphenyl)vinyl]benzoate](/img/structure/B230521.png)
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate, also known as Methyl cinnamate, is an organic compound that belongs to the class of cinnamates. It is widely used in the cosmetic and fragrance industry due to its pleasant aroma and flavor. However, in recent years, Methyl cinnamate has gained significant attention in the field of scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is not fully understood. However, it has been suggested that its pharmacological properties may be attributed to its ability to modulate various signaling pathways in the body. For instance, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit a wide range of biochemical and physiological effects. For instance, it has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. Additionally, it is relatively inexpensive and has a low toxicity profile. However, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has some limitations for lab experiments. It is highly volatile and can be difficult to handle. Moreover, its solubility in water is limited, which can make it challenging to use in aqueous-based experiments.
Future Directions
There are several future directions for the scientific research of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate. One potential area of research is the development of novel drug formulations that incorporate Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate as an active ingredient. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate and its potential therapeutic applications. Moreover, the use of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate in combination with other drugs or natural compounds may enhance its pharmacological properties and improve its efficacy. Finally, the investigation of the potential side effects and toxicity of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is essential for its safe use in various applications.
Conclusion
In conclusion, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is an organic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It possesses antioxidant, anti-inflammatory, and antimicrobial activities and has been reported to exhibit anticancer, antihyperglycemic, and neuroprotective properties. Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate can be synthesized through the esterification reaction between cinnamic acid and methanol and has several advantages for lab experiments. However, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate can be synthesized through the esterification reaction between cinnamic acid and methanol in the presence of a catalyst such as concentrated sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained through distillation and purification.
Scientific Research Applications
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been the subject of extensive scientific research due to its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit anticancer, antihyperglycemic, and neuroprotective properties.
properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 4-[(E)-2-(4-methylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19-2/h3-12H,1-2H3/b8-7+ |
InChI Key |
PVDGTKDIUWXLNG-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)



![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)
